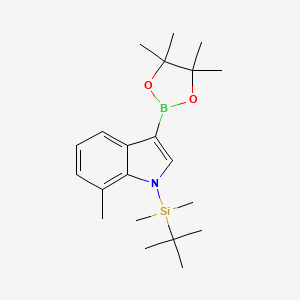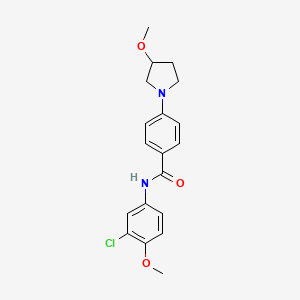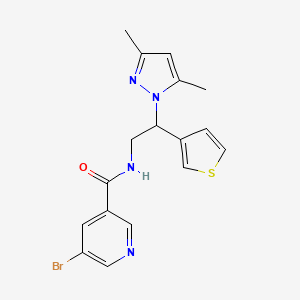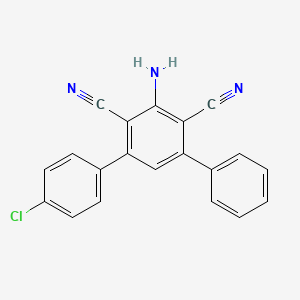
3,4-Diaminobenzamidoxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diaminobenzamidoxime is an organic compound that is part of the Amidines group . It is a product of Thermo Scientific Chemicals and was originally part of the Alfa Aesar product portfolio .
Synthesis Analysis
The synthesis of compounds similar to 3,4-Diaminobenzamidoxime has been described in a study on DNA-Targeted Benzimidazole-Amino Acid Conjugates . The synthetic steps involved:
- Reduction of the resin-bound amidoxime functionality to an amidine via treatment with 1M SnCl2•2H2O in DMF before cleavage of the final product from the resin .
Molecular Structure Analysis
The molecular formula of 3,4-Diaminobenzamidoxime is C7H10N4O . Its molecular weight is 166.184 g/mol . The IUPAC name for this compound is 3,4-diamino-N’-hydroxybenzenecarboximidamide .
Physical And Chemical Properties Analysis
3,4-Diaminobenzamidoxime is a solid at room temperature . It has a molecular weight of 166.184 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.
科学的研究の応用
1. Potassium Channel Blocker in Squid Axon Membranes
3,4-Diaminopyridine (DAP) exhibits potent action in selectively blocking potassium channels of squid axon membranes. It shows about 50 times higher potency than 4-aminopyridine. This characteristic of 3,4-DAP suggests its potential as a useful tool for the study of membrane ionic channels (Kirsch & Narahashi, 1978).
2. Neuromuscular Transmission in Myasthenia Gravis Model
In a study on a mouse model of myasthenia gravis, 3,4-DAP significantly improved neuromuscular transmission, mainly by increasing acetylcholine release. This supports its use in treating myasthenia gravis patients with defective transmitter release (Mori et al., 2012).
3. Effectiveness in Treating Downbeat Nystagmus
A study demonstrated that a single dose of 3,4-DAP significantly improved downbeat nystagmus (DBN), a syndrome related to cerebellar dysfunction. The drug is thought to increase the excitability of Purkinje cells, suggesting its potential therapeutic use in DBN (Strupp et al., 2003).
4. Chronic Demyelinating Polyneuropathy Treatment
In a study on chronic demyelinating polyneuropathy, 3,4-DAP was tested for its potential to improve clinical or electrophysiological function. However, no significant improvement in most neurologic function measurements was noted (Russell et al., 1995).
5. Lambert-Eaton Syndrome Treatment
Research on Lambert-Eaton syndrome showed that 3,4-DAP effectively ameliorated neuromuscular and autonomic nervous system disorders without severe side effects (Lundh et al., 1984).
6. Enhanced Brain Motor Activity in Multiple Sclerosis
A study indicated that 3,4-DAP may modulate brain motor activity in patients with multiple sclerosis, likely by enhancing excitatory synaptic transmission (Mainero et al., 2004).
7. Treatment of Botulism Neurotoxin A Intoxication
3,4-Diaminopyridine showed promise in reversing botulinum intoxication. Its use in a pH-dependent oral delivery platform using club moss spore exines indicated improved delivery and reduced side effects (Harris et al., 2016).
8. Hemodynamic Effects in Verapamil Toxicity
A study on swine models of verapamil toxicity revealed that 3,4-DAP could reverse the hypotensive and negative inotropic effects of verapamil toxicity, although it failed to improve survival and resulted in complications like muscle twitching, tachycardia, and hypertension (Plewa et al., 1994).
Safety and Hazards
3,4-Diaminobenzamidoxime is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . It should be stored in a well-ventilated place and kept tightly closed .
特性
IUPAC Name |
3,4-diamino-N'-hydroxybenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,8-9H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOKBHCWRPVYFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)N)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=N/O)/N)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diaminobenzamidoxime | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate](/img/structure/B2683119.png)





![Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2683128.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2683132.png)
![2-(4-fluorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B2683134.png)


![(Z)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2683141.png)
